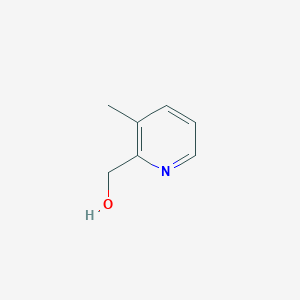

2-Hydroxymethyl-3-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic synthesis. nih.govresearchgate.net Their unique electronic properties, including basicity and the ability to participate in a variety of chemical reactions, make them versatile scaffolds for the construction of more complex molecules. nih.govresearchgate.net The pyridine ring is a common feature in many naturally occurring compounds, such as alkaloids and vitamins, and is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. researchgate.netrsc.org The adaptability of the pyridine nucleus allows for structural modifications that can fine-tune the biological activity and physical properties of a molecule, making it a highly sought-after component in drug discovery and materials science. researchgate.netresearchgate.net

Academic Importance of Substituted Pyridine Derivatives

Substituted pyridine derivatives are of immense academic interest due to their diverse applications and the chemical challenges they present. The introduction of various functional groups onto the pyridine ring can dramatically alter its reactivity and properties, leading to a vast chemical space for exploration. researchgate.netmdpi.com Researchers are actively developing new synthetic methodologies to access multi-substituted pyridines with specific substitution patterns, which are often crucial for their intended function. researchgate.net The study of these derivatives contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and structure-activity relationships. Furthermore, substituted pyridines are instrumental as ligands in coordination chemistry and as catalysts in various organic transformations. nih.gov

Overview of Research Trajectories Pertaining to 2-Hydroxymethyl-3-methylpyridine

Research surrounding this compound primarily focuses on its synthesis and its utility as a key intermediate in the preparation of more complex molecules. Various synthetic routes have been explored to produce this compound efficiently. Its bifunctional nature, possessing both a hydroxyl and a methyl group on the pyridine ring, makes it a valuable precursor for creating a range of other substituted pyridines. Investigations into its chemical reactivity and potential applications continue to be active areas of study, driven by the broader importance of pyridine derivatives in pharmaceuticals and other fields.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDAPUOXXWLLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363870 | |

| Record name | 2-Hydroxymethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-09-0 | |

| Record name | 2-Hydroxymethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl 3 Methylpyridine

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering insights into the various vibrational modes within a molecule.

While specific FT-IR data for 2-Hydroxymethyl-3-methylpyridine is not detailed in the provided results, the general principles of FT-IR analysis on similar pyridine (B92270) compounds are well-established. nih.govresearchgate.net The interpretation of the spectra involves identifying characteristic frequencies for C-H, O-H, C-N, and C-C vibrations within the molecule. The presence of the hydroxymethyl and methyl groups would introduce specific vibrational modes that can be distinguished from the pyridine ring vibrations.

Table 1: Representative FT-IR Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch | 1600-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch | 1000-1260 |

| C-H in-plane bend | 1000-1300 |

Note: This table provides general ranges and specific values can vary based on the exact molecular structure and environment.

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of a molecule. cardiff.ac.uk For pyridine derivatives, Raman spectroscopy has been used to investigate the vibrational spectrum and assign observed bands to specific molecular motions, often with the aid of DFT calculations. nih.govresearchgate.net

The analysis of the Raman spectrum of this compound would reveal characteristic peaks corresponding to the vibrations of the pyridine ring, as well as the methyl and hydroxymethyl substituents. For example, the ring stretching and breathing modes of the pyridine core would be prominent features in the Raman spectrum.

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used for spectroscopic studies of atoms and small molecules in the gaseous phase. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon ionizes it. wikipedia.org This method allows for the study of spectroscopic information that may not be accessible through single-photon techniques. wikipedia.org

REMPI spectroscopy can provide detailed information about the electronic and vibrational structure of molecules. By tuning the laser frequency, different electronic states can be accessed, and the resulting ionization signal provides a spectrum. This technique is particularly useful for obtaining state-resolved information, allowing for the study of specific vibrational and rotational levels. osti.gov While specific REMPI studies on this compound are not detailed in the provided results, the technique has been applied to study related aromatic molecules and radicals, demonstrating its power in elucidating their electronic structure and dynamics. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For pyridine derivatives, ¹H NMR spectra show distinct signals for the aromatic protons on the pyridine ring and the protons of the substituent groups. researchgate.netspectrabase.com The chemical shifts of the ring protons are typically found in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the methyl and hydroxymethyl groups would appear at higher field.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H6 (Pyridine) | ~8.4 | Doublet |

| H4 (Pyridine) | ~7.5 | Doublet |

| H5 (Pyridine) | ~7.1 | Triplet |

| -CH₂- (Hydroxymethyl) | ~4.7 | Singlet |

| -CH₃ (Methyl) | ~2.3 | Singlet |

Note: These are predicted values based on typical shifts for similar structures and can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. wikipedia.orglibretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being dependent on its hybridization and electronic environment. libretexts.org Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C spin-spin coupling is generally not observed. libretexts.org Proton-decoupled ¹³C NMR spectra are most commonly used, where each carbon signal appears as a singlet, simplifying the spectrum. libretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the seven carbon atoms. The chemical shifts of the pyridine ring carbons are typically in the range of 120-150 ppm. The carbons of the hydroxymethyl and methyl groups would appear at higher field.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | ~158 |

| C4 (Pyridine) | ~137 |

| C6 (Pyridine) | ~148 |

| C3 (Pyridine) | ~132 |

| C5 (Pyridine) | ~122 |

| -CH₂- (Hydroxymethyl) | ~64 |

Note: These are predicted values based on typical shifts for similar structures and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orgpharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present. For organic molecules, the most significant transitions occur in the 200-800 nm range and typically involve the excitation of electrons in π (pi) orbitals and n (non-bonding) orbitals. libretexts.org

The structure of this compound contains a pyridine ring, which is an aromatic system with conjugated π bonds, as well as nitrogen and oxygen atoms that possess non-bonding electrons (lone pairs). This combination allows for two primary types of electronic transitions:

π → π* (pi to pi-star) Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. uzh.ch Such transitions are characteristic of compounds with unsaturated centers, like the aromatic pyridine ring. pharmatutor.org They are typically high-intensity absorptions. In conjugated systems, the energy gap between the π and π* orbitals is reduced, leading to absorption at longer wavelengths. pharmatutor.org

n → π* (n to pi-star) Transitions: This type of transition occurs when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, is promoted to a π* antibonding orbital. pharmatutor.org These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. pharmatutor.orguzh.ch However, n → π* transitions are "forbidden" by symmetry rules, resulting in significantly lower absorption intensity compared to π → π* transitions. pharmatutor.org

The UV-Vis spectrum of this compound is therefore expected to show intense absorption bands corresponding to the π → π* transitions of the pyridine ring and weaker bands at longer wavelengths due to the n → π* transitions of the nitrogen and oxygen lone pair electrons. Theoretical studies on similar pyridine derivatives confirm that π → π* transitions are characteristic for this class of compounds. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Structural Origin | Expected Wavelength | Expected Intensity |

| π → π | π bonding → π antibonding | Conjugated π system of the pyridine ring | Shorter | High |

| n → π | Non-bonding (N, O lone pairs) → π antibonding | Nitrogen and Oxygen heteroatoms adjacent to the π system | Longer | Low |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). nih.gov This molecular ion is often unstable and breaks apart into smaller charged fragments and neutral pieces. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For this compound (C₇H₉NO), the nominal molecular weight is 123 g/mol . Therefore, the molecular ion peak is expected to appear at m/z = 123. The stability of the aromatic pyridine ring suggests that the molecular ion peak should be reasonably intense. whitman.edulibretexts.org

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are predicted based on its functional groups: a primary alcohol and a substituted pyridine ring.

Alpha-Cleavage: Alcohols commonly undergo cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For a primary alcohol, this fragmentation is particularly significant and can lead to the formation of a stable, resonance-stabilized ion at m/z = 31, corresponding to [CH₂OH]⁺. whitman.edu

Loss of a Hydroxymethyl Group: Cleavage of the bond between the pyridine ring and the hydroxymethyl side chain would result in the loss of a neutral CH₂OH radical (mass 31). This would produce a methylpyridine cation at m/z = 92.

Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (•OH, mass 17) to form a fragment ion at m/z = 106.

Loss of Water: Alcohols can undergo dehydration, losing a molecule of water (H₂O, mass 18), which would lead to a peak at m/z = 105. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 123 | [C₇H₉NO]⁺• | - | Molecular Ion |

| 122 | [C₇H₈NO]⁺ | H• | Loss of a hydrogen atom |

| 106 | [C₇H₈N]⁺ | •OH | Loss of a hydroxyl radical from the molecular ion |

| 105 | [C₇H₇N]⁺• | H₂O | Dehydration (loss of water) |

| 92 | [C₆H₆N]⁺ | •CH₂OH | Cleavage of the C-C bond between ring and side chain |

| 31 | [CH₂OH]⁺ | C₆H₇N• | Alpha-cleavage characteristic of primary alcohols |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density can be constructed, revealing atomic positions, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the surveyed literature, its molecular structure allows for predictions of its solid-state packing and intermolecular interactions. The key functional groups—the hydroxyl (-OH) group and the pyridine ring—are expected to govern the crystal packing.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This facilitates the formation of strong intermolecular O-H···N hydrogen bonds, which are likely to be a primary organizing force in the crystal lattice. Additionally, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, potentially leading to O-H···O interactions and the formation of chains or ribbons of molecules. nih.gov

π-π Stacking: The aromatic pyridine rings are flat and can interact with each other through π-π stacking interactions. In this arrangement, the rings pack in a parallel or offset fashion, contributing to the stability of the crystal structure.

A complete X-ray crystallographic analysis would provide the precise parameters defining the molecular and supramolecular structure of this compound.

Table 3: Typical Parameters Obtained from X-ray Crystallography

| Parameter Category | Specific Data Provided | Significance |

| Unit Cell Data | Crystal system, space group, cell dimensions (a, b, c, α, β, γ), cell volume, Z (molecules per cell) | Defines the basic repeating unit and symmetry of the crystal. |

| Molecular Geometry | Bond lengths (e.g., C-C, C-N, C-O), bond angles (e.g., C-C-N), torsion angles | Provides the exact 3D structure of the individual molecule. |

| Intermolecular Forces | Hydrogen bond distances and angles (e.g., D-H···A), π-π stacking distances and geometry | Describes how molecules are arranged and held together in the solid state. nih.gov |

| Refinement Data | R-factor, goodness-of-fit | Indicates the quality and reliability of the determined crystal structure. |

Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl 3 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for the theoretical examination of 2-Hydroxymethyl-3-methylpyridine, offering a lens into its electronic and structural properties. These methods, grounded in the principles of quantum mechanics, provide a robust framework for predicting molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands out as a powerful and widely used method for investigating the electronic structure of molecules like this compound. researchgate.netresearchgate.net DFT calculations, particularly with the B3LYP hybrid functional, are effective in determining the optimized geometry and electronic properties of pyridine (B92270) derivatives. researchgate.net For instance, in studies of similar molecules like 2-hydroxy-5-methyl-3-nitropyridine, DFT methods using the B3LYP functional combined with basis sets such as 6-311G(d) and 6-311G(3d,2p) have been successfully applied to achieve accurate geometric parameters. researchgate.net

Geometry optimization of this compound using DFT would involve finding the lowest energy arrangement of its atoms, which corresponds to its most stable three-dimensional structure. This process is fundamental for subsequent calculations of other molecular properties. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

To provide a clearer picture of the outcomes of such calculations, the following table presents typical parameters that would be determined for this compound using DFT.

| Parameter | Description | Typical Basis Set |

| Total Energy | The total electronic energy of the optimized molecule. | 6-311++G(d,p) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | 6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 6-311++G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity. | 6-311++G(d,p) |

Hartree-Fock (HF) Level Theory for Molecular Description

The Hartree-Fock (HF) method, an ab initio approach, offers a fundamental description of the molecular system. researchgate.net While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF theory provides a valuable starting point for more advanced calculations and can yield consistent data for geometric parameters. researchgate.netresearchgate.net In comparative studies of substituted pyridines, both HF and DFT methods have been employed to investigate molecular structures and vibrational frequencies. researchgate.netresearchgate.net

For this compound, an HF calculation would involve solving the Schrödinger equation for the molecule in an iterative manner, assuming that each electron moves in the average field of all other electrons. This self-consistent field (SCF) approach provides a qualitative understanding of the molecule's electronic structure and geometry. Comparing the results from HF and DFT can offer insights into the effects of electron correlation on the molecular properties of this compound.

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in this compound and the relative orientations of its functional groups are critical to its properties. Computational methods are indispensable for exploring these structural features.

Geometry Optimization and Potential Energy Surface (PES) Mapping

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). pythoninchemistry.org The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orglibretexts.orglibretexts.org For this compound, the PES can be mapped by systematically changing key dihedral angles, such as the one involving the hydroxymethyl group, and calculating the energy at each point.

This mapping allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). pythoninchemistry.org The most stable geometry of related compounds, such as 2-(hydroxymethyl)pyridine, has been determined through PES scans. researchgate.net These scans are crucial for understanding the molecule's flexibility and the energy barriers between different conformations.

Conformational Isomerism and Stability Studies

Due to the rotational freedom of the hydroxymethyl group, this compound can exist in different conformations. Conformational analysis aims to identify these isomers and determine their relative stabilities. The stability of different conformers is influenced by steric and electronic effects, such as intramolecular hydrogen bonding. acs.org

In similar molecules, the orientation of the hydroxymethyl group relative to the pyridine ring is a key determinant of conformational preference. researchgate.net Theoretical calculations can predict the relative energies of these conformers, providing insights into which structures are most likely to be populated at a given temperature. The study of conformational preferences is vital as different conformers can exhibit distinct chemical and physical properties.

Vibrational Mode Analysis and Spectral Simulation

Vibrational spectroscopy is a powerful experimental technique for characterizing molecules. Computational methods can simulate vibrational spectra, aiding in the interpretation of experimental data.

The vibrational modes of this compound correspond to the various ways in which its atoms can oscillate around their equilibrium positions. A full vibrational analysis involves calculating the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. mdpi.comscirp.org These calculations are typically performed at the optimized geometry of the molecule. researchgate.net

The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the pyridine ring and its substituents. researchgate.net This detailed assignment is crucial for a complete understanding of the molecule's vibrational spectrum. scirp.org The table below illustrates a hypothetical partial assignment of vibrational frequencies for this compound based on calculations for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3400 | O-H stretching in the hydroxymethyl group |

| ν(C-H) | ~3100-3000 | C-H stretching in the pyridine ring and methyl group |

| ν(C=N) | ~1600 | C=N stretching in the pyridine ring |

| ν(C=C) | ~1580 | C=C stretching in the pyridine ring |

| δ(C-H) | ~1450 | C-H in-plane bending |

| ν(C-O) | ~1050 | C-O stretching in the hydroxymethyl group |

Normal Coordinate Analysis (NCA) for Vibrational Assignments

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand and assign the vibrational modes of a molecule. By applying NCA to this compound, a detailed assignment of the observed frequencies in its infrared (IR) and Raman spectra can be achieved. This analysis involves the calculation of force constants, which describe the stiffness of the chemical bonds and the resistance to bond angle deformation.

The process of NCA helps in correlating the calculated vibrational frequencies with the experimental data, providing a confident assignment for each observed band. For molecules with a significant number of atoms and low symmetry, such as this compound, NCA is crucial for a reliable interpretation of the vibrational spectra. The assignments are typically described in terms of the contributions of different internal coordinates, such as bond stretching, angle bending, and torsional motions, to each normal mode of vibration.

Potential Energy Distribution (PED) for Mode Characterization

Potential Energy Distribution (PED) analysis is performed in conjunction with Normal Coordinate Analysis to provide a quantitative description of the contribution of each internal coordinate to a particular vibrational mode. nih.gov This allows for a more precise characterization of the vibrational modes beyond simple visual inspection of the atomic displacements. For instance, a mode might be described as having a 90% contribution from a C-C bond stretch and a 10% contribution from a C-H bond bend.

Aided by PED, confident vibrational assignments for observed bands can be proposed. nih.gov This detailed characterization is essential for understanding the nature of the molecular vibrations and how they are influenced by the molecular structure and substituent groups.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of a molecule. youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Molecular Electrostatic Surface Potential (MESP) for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

In the case of this compound, the MESP would reveal the most electron-rich areas, likely around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, as the most probable sites for electrophilic attack. Conversely, regions with lower electron density, such as the hydrogen atoms, would be identified as potential sites for nucleophilic interactions. This analysis provides a visual representation of the molecule's polarity and its interactions with other chemical species. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Charge Density Distribution and Mulliken Population Analysis

The distribution of electron charge within a molecule is a fundamental property that governs its chemical behavior. Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom in a molecule. wikipedia.orgnumberanalytics.com This analysis partitions the total electron density among the constituent atoms, providing insights into the electronic environment of each atom. numberanalytics.comlibretexts.org

Thermodynamic Properties and Temperature Dependence Calculations

Detailed research findings.

Data tables.

We regret that we are unable to fulfill this specific request due to the absence of published scientific data for the target compound.

Chemical Reactivity and Transformation Chemistry of 2 Hydroxymethyl 3 Methylpyridine

Oxidation Reactions of Hydroxyl and Hydroxymethyl Groups

The hydroxyl and hydroxymethyl groups of 2-Hydroxymethyl-3-methylpyridine and its derivatives can undergo oxidation to yield corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, the hydroxymethyl group can be oxidized to a formyl group using reagents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

In broader studies on methylpyridines, selective aerobic oxidation to pyridinecarboxylic acids has been achieved using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of metal salts such as Co(II) and Mn(II). researchgate.net For example, the oxidation of 3-methylpyridine (B133936) with NHPI and Co(OAc)2 under an oxygen atmosphere yields 3-pyridinecarboxylic acid. researchgate.net While not specific to this compound, these findings suggest that the methyl group on the pyridine (B92270) ring could also be a target for oxidation under certain conditions, potentially leading to dicarboxylic acid derivatives. Furthermore, the oxidation of methylpyridines can sometimes lead to the formation of pyridine and lower methylpyridines due to decarboxylation under the experimental conditions. bme.hu

Photoelectrocatalytic oxidation presents another avenue for the transformation of methylpyridines. For example, nanotube-structured TiO2 decorated with WO3 has been used for the selective oxidation of 3-methylpyridine to nicotinic acid (Vitamin B3). rsc.org This highlights the potential for advanced oxidation processes in functionalizing the pyridine core.

Reduction Reactions of Constituent Functionalities

The functional groups of this compound are amenable to reduction. For a related compound, 2-(Hydroxymethyl)pyridin-3-ol, the hydroxymethyl group can be reduced to a methyl group, while the pyridine ring can also be reduced under specific conditions. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to the reduction of the hydroxymethyl group.

A dearomative hydroxymethylation reaction has been developed where pyridine substrates are activated and then undergo reduction. rsc.org This process involves the addition of a metal hydride to the pyridine ring, forming a key enamine intermediate which then reacts with formaldehyde. rsc.org While this is a method for introducing a hydroxymethyl group, it underscores the possibility of pyridine ring reduction during reactions involving hydrides.

Nucleophilic and Electrophilic Substitution Reactions Involving Hydroxyl and Hydroxymethyl Moieties

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. wikipedia.org Being a good leaving group after protonation, it can be replaced by various nucleophiles. The pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2 or 4-positions. quimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org The reactivity order for leaving groups in some SNAr reactions of N-methylpyridinium ions is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When such reactions do occur, they typically direct the incoming electrophile to the meta-position (position 3). youtube.com To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen can be converted to a pyridine-N-oxide, which activates the ring for substitution. youtube.com

Utility as a Precursor in the Synthesis of Diverse Substituted Pyridines

This compound is a valuable building block for the synthesis of more complex substituted pyridines, including those with significant medicinal applications.

Conversion to Halomethyl Derivatives (e.g., Chloromethyl)

A key transformation of this compound is its conversion to the corresponding 2-chloromethyl derivative. This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl2). chemicalbook.comquickcompany.in This reaction is often carried out in a solvent like dichloromethane (B109758) or toluene. chemicalbook.comquickcompany.in The resulting 2-chloromethyl-3-methylpyridine is a versatile intermediate for further synthetic modifications. For example, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate for dexlansoprazole, involves the chlorination of the corresponding 2-methyl derivative using trichloroisocyanuric acid. orientjchem.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99.0% | chemicalbook.com |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | Thionyl chloride | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | - | quickcompany.in |

| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82% | orientjchem.org |

Intermediate in the Synthesis of Complex Medicinal Agents (e.g., Rabeprazole Precursors)

This compound derivatives are crucial intermediates in the synthesis of proton pump inhibitors (PPIs) like rabeprazole. google.com Specifically, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a key precursor. chemicalbook.com This alcohol is converted to the corresponding 2-chloromethyl derivative, which is then condensed with 2-mercaptobenzimidazole. quickcompany.in The resulting thioether is subsequently oxidized to form rabeprazole. quickcompany.ingoogle.com

| Precursor | Reaction | Product | Application | Reference |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Conversion to chloromethyl derivative and condensation with 2-mercaptobenzimidazole | 2-[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylthio]benzimidazole | Rabeprazole Synthesis | quickcompany.in |

| 4-Chloro-substituted pyridine compounds | Transformation through a series of reactions | Rabeprazole | Pharmaceutical | google.com |

Applications in Advanced Organic Synthesis

Role as a Core Intermediate in Complex Molecule Construction

2-Hydroxymethyl-3-methylpyridine, bearing both a nucleophilic hydroxyl group and a modifiable pyridine (B92270) core, serves as a pivotal intermediate in the assembly of more complex molecular architectures. Its bifunctional nature allows for sequential and controlled modifications, making it a valuable building block in multi-step synthetic pathways. The compound is commercially available as a heterocyclic building block for research and development purposes, underscoring its utility in synthetic organic chemistry bldpharm.com. The strategic placement of the hydroxymethyl and methyl groups on the pyridine ring provides synthetic handles for a variety of chemical transformations, establishing it as a versatile precursor for larger, functionalized molecules.

The pyridine scaffold is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs rsc.orgnih.gov. This compound functions as a key constituent in the synthesis of pharmaceutical intermediates. While specific drug synthesis pathways are often proprietary, the utility of closely related substituted pyridines highlights its potential. For instance, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is a known key intermediate in the preparation of the proton pump inhibitor omeprazole (B731) clockss.org. Similarly, other substituted lutidines (dimethylpyridines) are precursors for widely used drugs, demonstrating the importance of this class of compounds in constructing active pharmaceutical ingredients (APIs) aurorium.com. The structural motifs within this compound are valuable for creating complex drug molecules, including those with antibacterial and anti-inflammatory properties pipzine-chem.com.

| Application Area | Example Precursor/Intermediate | Related Pharmaceutical Class | Reference |

| Gastric Acid Inhibition | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Proton Pump Inhibitors (e.g., Omeprazole) | clockss.org |

| General Drug Synthesis | 3,5-Lutidine | Proton Pump Inhibitors (e.g., Omeprazole, Esomeprazole) | aurorium.com |

| Antibacterial/Anti-inflammatory | 3-Hydroxymethyl-2-methylpyridine | Various | pipzine-chem.com |

The pyridine ring is a core component in numerous modern agrochemicals due to its favorable biological activity and metabolic profile in plants and insects. This compound is a direct precursor to compounds used in this sector. Its synthesis can start from 2-chloro-3-methylpyridine, a compound explicitly identified as a crucial intermediate for a range of medicines and high-efficiency, low-toxicity heterocyclic pesticides, including diflufenican (B1670562) and nicosulfuron (B1678754) google.com. Furthermore, related structures such as 2-(Hydroxymethyl)pyridin-3-ol are recognized as important organic intermediates for synthesizing novel pesticides, confirming the value of the hydroxymethyl pyridine scaffold in agrochemical development nih.gov.

Scaffold for Novel Heterocyclic Compound Design and Synthesis

A scaffold in medicinal chemistry is a core structure upon which a variety of substituents can be placed to create a library of new compounds for biological screening rsc.org. The this compound molecule is an exemplary scaffold, offering multiple points for chemical modification to generate novel heterocyclic compounds with diverse properties.

As a strategic component, this compound provides a robust foundation for creating a wide array of pyridine derivatives. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution. The pyridine nitrogen atom can undergo N-oxidation or alkylation to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule rsc.org. This synthetic versatility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) for various applications. An example of such derivatization is the synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride, a more complex derivative built upon this core structure .

Beyond simple derivatization, this compound serves as a foundational element for constructing more complex, fused nitrogen-containing heterocycles. The functional groups on the ring can participate in cyclization reactions to form bicyclic systems. For instance, the hydroxymethyl group, in concert with the adjacent methyl group or other ring positions, can be used to build fused rings, leading to scaffolds such as pyridopyrimidines nih.gov. These more elaborate heterocyclic systems are of significant interest in drug discovery for targeting a range of diseases nih.govnih.gov. The pyridine nucleus is a common feature in a variety of heterocyclic compounds investigated for potential antimalarial activity, showcasing its role in building diverse nitrogen-containing bioactive molecules nih.govresearchgate.net.

Derivatization for Analytical Standard Preparation

In the synthesis of pharmaceuticals and agrochemicals, rigorous quality control is essential. This requires pure analytical standards of all starting materials, intermediates, and final products to validate analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a key intermediate, a purified form of this compound is necessary to serve as a reference standard. The process of preparing such a standard involves synthesis followed by purification, for instance, by silica (B1680970) gel column chromatography, to obtain a colorless, highly pure material nih.gov. The derivatization of this pure compound into its expected downstream products or potential impurities also allows for the preparation of a comprehensive set of analytical standards. These standards are critical for accurately quantifying components in reaction mixtures, ensuring the quality and consistency of the final product, and meeting regulatory requirements.

Detailed Research Findings

Research into the synthesis of related hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, using the analogous starting material 2-hydroxymethylpiperidine, has demonstrated the efficiency and versatility of this approach. nih.govacs.org The condensation with various aldehydes has been shown to proceed in high yields. nih.govacs.org Mechanistic studies suggest that the reaction likely proceeds through the formation of an unstable hemiaminal intermediate, followed by the generation of a transient iminium ion, which then undergoes cyclization to form the stable oxazolidine (B1195125) ring of the final product. nih.govacs.org

The reaction conditions, including solvent and temperature, can influence the formation of the oxazolidine ring. nih.govacs.org For instance, the reaction of 2-hydroxymethylpiperidine with acrolein can yield different products depending on the stoichiometry and temperature. nih.govacs.org These findings underscore the importance of controlled reaction conditions to achieve the desired analytical standard.

The resulting hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines are well-suited for quantitative analysis due to their distinct physical and spectroscopic properties, which allow for clear identification and measurement.

Interactive Data Table: Synthesis of Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from 2-Hydroxymethylpiperidine and Various Aldehydes

The following table presents representative data from the synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines using 2-hydroxymethylpiperidine as a model precursor, illustrating the expected outcomes for reactions with a 3-methyl substituted analogue.

| Aldehyde Reactant | Resulting Compound | Yield (%) |

| Formaldehyde | Hexahydro-3H-oxazolo[3,4-a]pyridine | 95 |

| Acetaldehyde | 3-Methylhexahydro-3H-oxazolo[3,4-a]pyridine | 92 |

| Propionaldehyde | 3-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine | 90 |

| Butyraldehyde | 3-Propylhexahydro-3H-oxazolo[3,4-a]pyridine | 88 |

| Isobutyraldehyde | 3-Isopropylhexahydro-3H-oxazolo[3,4-a]pyridine | 85 |

| Benzaldehyde | 3-Phenylhexahydro-3H-oxazolo[3,4-a]pyridine | 93 |

Data is based on the synthesis using 2-hydroxymethylpiperidine as reported in scientific literature and serves as an illustrative example. nih.govacs.org

Medicinal Chemistry and Biological Activity Research of 2 Hydroxymethyl 3 Methylpyridine Derivatives

Pyridine (B92270) Scaffolds in Pharmaceutical Discovery and Development

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the development of new drugs. rsc.orgnih.gov Its unique electronic properties and ability to form hydrogen bonds make it a favored component in the design of bioactive molecules. nih.gov

Role as Privileged Structures and Pharmacophores

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.govrsc.org This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for drug discovery. The pyridine ring is a bioisostere of benzene, meaning it has a similar size and shape, but the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can significantly enhance binding affinity and selectivity to biological receptors. rsc.orgnih.govrsc.org

This scaffold is a key pharmacophore, the essential part of a molecule responsible for its biological activity, in over 7000 existing drugs. rsc.orgnih.govrsc.org Notable examples of pharmaceuticals containing a pyridine ring include:

Isoniazid: An antibacterial agent used in the treatment of tuberculosis. nih.gov

Imatinib (Gleevec): A targeted therapy for certain types of cancer. nih.govrsc.org

Atazanavir (Reyataz): An antiviral drug used to treat HIV. nih.govrsc.org

Piroxicam: A non-steroidal anti-inflammatory drug (NSAID). researchgate.net

The prevalence of the pyridine moiety in both natural products, like alkaloids, and synthetic drugs underscores its importance in interacting with a wide array of biological systems. rsc.orgnih.govrsc.org

Structure-Activity Relationships (SAR) Investigations in Substituted Pyridine Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. In pyridine systems, the nature, position, and orientation of substituents on the ring profoundly influence the compound's biological activity. researchgate.netunison.mx

Research has shown that the introduction of specific functional groups can enhance the desired pharmacological effects. For instance, a study on the antiproliferative activity of pyridine derivatives found that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can increase their potency against various cancer cell lines. researchgate.netunison.mx Conversely, the addition of bulky groups or halogen atoms sometimes leads to a decrease in activity. researchgate.netunison.mx

In the context of anti-inflammatory agents, SAR studies of pyridine derivatives have revealed that specific substitutions can lead to significant activity. For example, certain Schiff bases incorporating a pyridine ring have demonstrated notable anti-inflammatory effects, with compounds having specific substitutions showing inhibition of egg albumin denaturation comparable to the standard drug ibuprofen. researchgate.net The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the activity.

Biological Activities of 2-Hydroxymethyl-3-methylpyridine Derivatives

While this compound itself is primarily known as a synthetic intermediate, its core structure is a valuable template for developing new therapeutic agents. chemicalbook.comchemicalbook.com Derivatives of this compound have been investigated for a range of biological activities.

Anti-inflammatory Properties of Pyridine Derivatives

The pyridine scaffold is a common feature in many anti-inflammatory drugs. researchgate.netscilit.com The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). researchgate.net

Studies on various substituted pyridines have demonstrated significant anti-inflammatory potential. For instance, a series of newly synthesized Schiff bases containing a pyridine ring were evaluated for their anti-inflammatory activity. Several of these compounds exhibited significant inhibition of protein denaturation, a hallmark of inflammation. researchgate.net The table below summarizes the anti-inflammatory activity of selected pyridine derivatives from a study, compared to the standard drug Ibuprofen. researchgate.net

| Compound ID | Concentration (µM) | % Inhibition |

| 4a | 500 | 87.76% |

| 4b | 500 | 85.13% |

| 4c | 500 | 82.20% |

| 4d | 500 | 80.80% |

| Ibuprofen | 500 | 92.06% |

This table shows the in vitro anti-inflammatory activity of novel pyridine derivatives by the egg albumin denaturation method. researchgate.net

Antimicrobial and Antibacterial Activities

Pyridine derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity against various pathogens. nih.govnih.gov The nitrogen atom in the pyridine ring is often crucial for the antimicrobial action, as it can interact with the cell membranes of microorganisms. mdpi.com

Numerous studies have highlighted the potent antibacterial and antifungal properties of substituted pyridines. For example, novel pyridine derivatives containing an imidazo[2,1-b] rsc.orgmdpi.comnih.govthiadiazole moiety have been synthesized and evaluated for their antimicrobial activities. nih.gov Some of these compounds showed high antibacterial activity, with one derivative exhibiting twice the potency of the standard drug gatifloxacin (B573) against certain bacterial strains. nih.gov

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microbial strains. nih.govresearchgate.net

| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| 17d | Not specified | Not specified | 8 |

| 17a | Not specified | Not specified | 8 |

| Gatifloxacin | 1.0 | Not specified | Not applicable |

| Fluconazole | Not applicable | Not applicable | 8 |

| Compound 7 | 75 | Not specified | >300 |

| Compound 8 | 75 | >300 | >300 |

This table shows the antimicrobial activity of different series of pyridine derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans, with standard drugs for comparison. nih.govresearchgate.net

The structure-activity relationship in antimicrobial pyridines is also significant. For instance, in a series of pyridinium (B92312) salts, the length of an alkyl chain attached to the pyridinium nitrogen was found to influence the antimicrobial potency. mdpi.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. pensoft.netnih.gov Pyridine derivatives have emerged as promising antioxidant agents due to their ability to scavenge free radicals. pensoft.netwjpsonline.comresearchgate.net

The antioxidant properties of pyridine derivatives have been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.netresearchgate.net The presence of hydroxyl or amino groups on the pyridine ring can enhance the antioxidant capacity. A study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated their ability to act as effective radical scavengers. pensoft.netresearchgate.net

The search for safe and effective antioxidants is a continuous effort in medicinal chemistry, and pyridine-based compounds represent a valuable area of research in the development of therapies to combat oxidative stress-related pathologies. pensoft.netnih.gov

Enzyme Inhibition and Receptor Ligand Binding Studies

Derivatives of the pyridine scaffold have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the management of several diseases. For instance, novel quinoline-pyridine hybrids have been designed and synthesized as inhibitors of PIM-1/2 kinases, which are implicated in cell cycle progression and apoptosis. nih.gov Kinetic studies revealed that some of these hybrids act as competitive inhibitors, while others exhibit a mixed competitive and non-competitive inhibition profile against the PIM-1 kinase enzyme. nih.gov

In a different study, virtual screening of newly synthesized 2-hydroselenonicotinonitriles and selenopheno[2,3-b]pyridines, which are structurally related to the pyridine core, indicated their potential as kinase, protease, and enzyme inhibitors. nih.gov This computational approach helps in identifying promising candidates for further biological evaluation.

The following table summarizes the inhibitory activity of selected pyridine-quinoline hybrids against PIM-1 kinase.

| Compound | Inhibition Type | IC₅₀ (µM) for PIM-1 |

| 5b | Competitive | - |

| 5c | Competitive | 0.048 |

| 6e | Competitive | 0.041 |

| 13a | Competitive & Non-competitive | 0.062 |

| 14a | Competitive | 0.055 |

| Data sourced from kinetic studies on PIM-1 kinase inhibition. nih.gov |

Angiotensin II Receptor Antagonistic Effects

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Angiotensin II receptor blockers (ARBs) are a class of drugs that antagonize the action of angiotensin II at the AT₁ receptor, resulting in vasodilation and a reduction in blood pressure. wikipedia.orgmayoclinic.org The pyridine nucleus has been incorporated into the design of non-peptide angiotensin II receptor antagonists.

Research has led to the development of novel series of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives that demonstrate significant affinity for the angiotensin II receptor, with IC₅₀ values in the nanomolar range. nih.gov Further modifications, such as the synthesis of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines, have yielded compounds with potent in vitro antagonistic activity, in some cases superior to the established drug losartan. nih.gov The structure-activity relationship studies indicate that substitutions at various positions of the pyridine ring can significantly modulate the antagonistic potency. nih.govnih.gov

Neuroprotective Efficacy of Related Pyridinium Derivatives

Neuroinflammation is a key pathological feature of several neurodegenerative diseases. Pyridinium compounds, which are derivatives of pyridine, have shown promise in mitigating neuroinflammatory processes. For example, N-methylpyridinium (NMP), a compound formed during the roasting of coffee beans, has demonstrated neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation in human glioblastoma cells. nih.gov

NMP was found to attenuate the expression of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. nih.gov The underlying mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov These findings suggest that pyridinium derivatives may have therapeutic potential in neurological disorders where neuroinflammation plays a significant role. nih.gov

Activation of Specific Transcription Factors (e.g., Nrf2)

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that defend against oxidative stress. Certain pyridine derivatives have been identified as activators of this protective pathway.

One such derivative, 3-(3-Pyridylmethylidene)-2-Indolinone (PMID), has been shown to induce the activation of the antioxidant response element (ARE), leading to increased DNA-binding activity of Nrf2. This, in turn, upregulates the expression of antioxidant genes like HO-1, SOD, and NQO1. PMID enhances the stability of the Nrf2 protein by reducing its ubiquitination and disrupting its interaction with Keap1, a negative regulator of Nrf2. This stabilization of Nrf2 confers protection against oxidative stress-induced cell death.

The activation of the Nrf2 signaling pathway is a key mechanism by which certain nitrogen heterocycles, including pyridine derivatives, exert their neuroprotective and anti-inflammatory effects.

Antitumor and Anticancer Potentials of Pyridine Frameworks

The pyridine framework is a privileged structure in the development of anticancer agents. A multitude of pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

For instance, a novel series of pyridine-ureas were synthesized and tested for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. Some of these compounds exhibited potent anticancer activity, with IC₅₀ values in the sub-micromolar range, and were found to inhibit VEGFR-2, a key receptor in angiogenesis. Another study reported on pyridine-thiazole hybrid molecules that demonstrated significant antineoplastic activity on a panel of cancer cell lines, with one compound showing both cytostatic and cytotoxic effects. Furthermore, newly synthesized pyridine and chromene scaffolds have also been identified as having promising vasorelaxant and anticancer properties.

The table below presents the anticancer activity of selected pyridine derivatives against the MCF-7 breast cancer cell line.

| Compound | IC₅₀ (µM) after 48h (MCF-7) | Target/Mechanism | Reference |

| Pyridine-urea 8e | 0.22 | VEGFR-2 Inhibition | bohrium.com |

| Pyridine-urea 8n | 1.88 | VEGFR-2 Inhibition | bohrium.com |

| Pyridine-carbonitrile 3d | 4.55 | Apoptosis, Caspase-3 activation | nih.gov |

| Doxorubicin (Reference) | 1.93 | - | bohrium.com |

Chelation and Complexation in Biological Contexts

Synthesis and Characterization of Metal Complexes with Pyridoxal (B1214274) and Related Schiff Bases

Pyridoxal, a form of vitamin B₆, is structurally very similar to this compound and readily forms Schiff bases with amines. These Schiff bases are versatile ligands that can coordinate with a variety of metal ions to form stable complexes. bohrium.comingentaconnect.com The synthesis of these complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt. tandfonline.com

The resulting metal complexes have been extensively characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry. chemmethod.comchemmethod.com These studies reveal the coordination modes of the Schiff base ligand and the geometry of the metal complexes. The biological activities of these complexes, such as their antimicrobial and anticancer properties, are often enhanced compared to the free ligands. tandfonline.comchemmethod.com For example, a novel Schiff base derived from pyridoxal and 4-fluorobenzohydrazide, and its Ni(II), Cu(II), and Zn(II) complexes, were synthesized and showed good DNA binding, DNA cleavage, and in vitro anticancer and antibacterial activities. tandfonline.com

Biological Implications of Metal-Ligand Interactions

The formation of a coordination complex between a metal ion and a ligand like this compound can significantly alter the biological activity compared to the free, uncomplexed ligand. This phenomenon is often explained by principles such as Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the entire complex, facilitating its transport across the lipid membranes of microorganisms and cancer cells, thereby enhancing its biological efficacy. researchgate.net The metal complex can then exert its effect through various mechanisms, including binding to DNA or essential enzymes, disrupting cellular processes, and generating reactive oxygen species (ROS) that induce cell death. rsc.orgthepharmajournal.com

Research on analogous pyridine compounds demonstrates the potentiation of antimicrobial and cytotoxic activities upon metal chelation.

Antimicrobial and Antifungal Activity:

Studies on Schiff bases derived from the structurally similar 2-amino-3-methylpyridine have shown that their metal complexes with Fe(II), Ni(II), and Co(II) are potential antibacterial and antifungal agents. The chelation of the metal to the ligand was confirmed by infrared spectroscopy, and the resulting complexes exhibited activity against various pathogens. mdpi.com Similarly, copper(II) complexes with a hydrazone derived from 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde displayed good antimicrobial activity against several bacterial strains. researchgate.net The increased activity of the metal complexes compared to the free ligand is a recurring theme, suggesting that the metal ion plays a crucial role in the antimicrobial action. researchgate.net

The following table summarizes the antimicrobial activity of metal complexes with ligands structurally related to this compound.

| Ligand/Complex | Metal Ion | Test Organism | Activity/Result |

| Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine | Fe(II) | Staphylococcus aureus | Active as an antibacterial agent |

| Schiff base of 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine | Ni(II) | Escherichia coli | Active as an antibacterial agent |

| Schiff base of 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine | Co(II) | Candida albicans | Active as an antifungal agent |

| Hydrazone of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde and 2,4-dinitrophenylhydrazine | Cu(II) | Bacillus subtilis | Good antimicrobial activity |

| Hydrazone of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde and 2,4-dinitrophenylhydrazine | Cu(II) | Enterobacter cloacae | Good antimicrobial activity |

| Hydrazone of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde and 2,4-dinitrophenylhydrazine | Cu(II) | Staphylococcus aureus | Good antimicrobial activity |

This table presents data for compounds structurally related to this compound to illustrate the biological potential of its metal complexes.

Cytotoxic Activity:

The interaction between metal ions and pyridine-based ligands has also been explored for developing novel anticancer agents. For instance, platinum(II) complexes containing the related ligand 2-(hydroxymethyl)pyridine have been synthesized and evaluated for their cytotoxic effects. These complexes have demonstrated the ability to cleave plasmid DNA and have shown cytotoxicity against human lung cancer cells, with activity comparable to or even exceeding that of established platinum-based drugs like oxaliplatin (B1677828) and carboplatin. omu.edu.tr

Furthermore, metal complexes of Schiff bases derived from pyridyl compounds have shown significant antiproliferative activity against various cancer cell lines. rsc.org A cadmium complex with a pyridyl Schiff ligand, for example, induced apoptosis in liver cancer cells (SMMC-7721) through the accumulation of reactive oxygen species and by causing cell cycle arrest. rsc.org This highlights the potential for metal complexes of this compound derivatives to act as effective cytotoxic agents.

The following table details the cytotoxic findings for these related complexes.

| Ligand/Complex | Metal Ion | Cancer Cell Line | IC₅₀ Value / Result |

| [Pt(pic-H)(pic-O)]·H₂O (pic-H = 2-(hydroxymethyl)pyridine ) | Pt(II) | Human lung cancer (H1299) | Cytotoxicity is similar to oxaliplatin and higher than transplatin and carboplatin. omu.edu.tr |

| [Cd(HL)(NO₃)₂]n (L = Schiff base of pyridine-2-carbaldehyde and pyridine-4-carbohydrazide) | Cd(II) | Liver cancer (SMMC-7721) | IC₅₀ of 5.51 ± 0.12 μM, exceeding the activity of cisplatin (B142131) (IC₅₀ = 15.32 ± 0.98 μM). rsc.org |

| [EuL(HCOOH)(H₂O)(NO₃)₂] (L = Schiff base of pyridine-2-carbaldehyde and pyridine-4-carbohydrazide) | Eu(III) | Breast cancer (MDA-MB-231) | IC₅₀ of 4.73 ± 0.08 μM, exceeding the activity of cisplatin (IC₅₀ = 25.46 ± 1.21 μM). rsc.org |

This table presents data for compounds structurally related to this compound to illustrate the potential cytotoxic activity of its metal complexes. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Catalytic Applications and Ligand Design Involving 2 Hydroxymethyl 3 Methylpyridine

Pyridine-Containing Ligands in Transition Metal Catalysisacs.orgnih.gov

Pyridine (B92270) and its derivatives are a fundamental class of N-heterocyclic ligands in coordination chemistry and homogeneous catalysis. acs.org Their ability to form stable complexes with a vast array of transition metals is central to their utility. acs.orgnih.gov The nitrogen atom's lone pair of electrons allows pyridine to act as a strong σ-donor, while the aromatic π-system can participate in π-accepting interactions, particularly with electron-rich metals. This electronic flexibility, combined with the predictable coordination geometry, makes pyridine-based ligands highly adaptable for numerous catalytic applications, including polymerization, hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgmdpi.com

Rational Design and Synthesis of Pyridine-Based Ligand Architectures

The rational design of pyridine-based ligands is a key strategy for developing novel catalysts with enhanced performance. chimia.chacs.org This approach involves the deliberate modification of the ligand structure to achieve specific catalytic properties. Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict how ligand modifications will influence the thermodynamics and kinetics of a catalytic cycle, guiding the design of more efficient catalysts. acs.orgnih.gov A primary consideration in ligand design is the introduction of functional groups that can either electronically tune the metal center or provide additional coordination sites.

The synthesis of functionalized pyridines, such as 2-Hydroxymethyl-3-methylpyridine, provides essential building blocks for more complex ligand architectures. The synthesis of such compounds can be achieved through various routes, including the oxidation and hydrolysis of corresponding methylpyridines (picolines) or through biocatalytic processes. rsc.orgrsc.orgchimia.ch For instance, 2,6-bis(hydroxymethyl)pyridine has been synthesized efficiently from 2,6-lutidine using whole-cell biocatalysis, offering a sustainable alternative to traditional multi-step organic syntheses. researchgate.net The hydroxymethyl group in this compound is particularly valuable as it serves as a synthetic handle for constructing multidentate ligands, such as pincer-type structures, by reaction with other molecular fragments. umn.edu These more complex architectures can offer enhanced stability and control over the metal's coordination environment.

Influence of Heteroatom Donor Groups and Electron-Donating Substituents on Catalytic Performance

The substituents on a pyridine ligand profoundly impact the electronic and steric environment of the coordinated metal center, which in turn governs catalytic performance. umn.edunsf.gov Electron-donating groups, such as the methyl group in this compound, increase the electron density on the pyridine nitrogen. This enhanced basicity strengthens the σ-donation to the metal center, which can influence the catalytic activity. nsf.govdntb.gov.ua Studies on chromium-based olefin polymerization catalysts have demonstrated an almost linear correlation between the donor strength of the pyridine ligand and the catalytic activity. nsf.gov Similarly, in palladium-catalyzed cross-coupling reactions, an increase in reaction yield has been observed with more basic pyridine ligands. proquest.comtandfonline.com

Heteroatom-containing substituents, like the hydroxymethyl group, introduce additional functionality. The oxygen atom's lone pairs can coordinate to the metal center, allowing the ligand to act as a bidentate chelate. This chelation effect can significantly stabilize the metal complex. Furthermore, such groups can act as "hemilabile" ligands, where the heteroatom donor can reversibly bind and dissociate from the metal center during the catalytic cycle. This dynamic behavior can open up a coordination site for substrate binding at a crucial step, facilitating the catalytic reaction. The presence of the hydroxyl group can also stabilize high oxidation states of the coordinated metal through the formation of alkoxide complexes, which can be key intermediates in certain catalytic processes like hydrogen transfer reactions. researchgate.net

Catalytic Reactions Facilitated by Pyridine-Derived Ligandsacs.orgchimia.ch

The tailored electronic and steric properties of pyridine-derived ligands have enabled their successful application in a wide range of catalytic reactions. The ability to systematically modify the ligand framework allows for the optimization of catalysts for specific transformations, from creating carbon-carbon bonds to polymer synthesis and reduction reactions. acs.org

Redox-Based Atom Transfer Radical Addition (ATRA) and Coupling Reactions

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. acs.orgchimia.ch This reaction relies on a transition metal catalyst to reversibly transfer a halogen atom, generating a radical intermediate that adds to an alkene. acs.org Copper, ruthenium, and iron complexes featuring pyridine-based ligands have emerged as highly effective catalysts for ATRA and related atom transfer radical cyclization (ATRC) reactions. nih.govchimia.chnsf.gov The ligand's role is critical in stabilizing the different oxidation states of the metal (e.g., Cu(I)/Cu(II) or Ru(II)/Ru(III)) involved in the redox cycle. acs.orgchimia.ch For instance, ruthenium-based catalysts bearing pyridine-quinoline ligands have proven to be efficient for ATRA.

In a similar vein, pyridine-ligated palladium complexes are workhorses in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. proquest.com The functionalization of pyridine ligands with electron-donating or withdrawing groups can significantly alter the physicochemical properties of the palladium complexes, thereby tuning their catalytic efficiency. proquest.com Iron complexes with amino-pyridine ligands have also been explored for C-H and C-N bond activation, where the redox-non-innocence of the pyridine ligand can play a key role in enabling high regioselectivity for these challenging transformations. nih.gov

Table 1: Examples of Pyridine Ligands in ATRA and Coupling Reactions

| Catalyst Type | Ligand Type | Reaction | Key Finding | Reference |

| Copper | Guanidine-Pyridine | ATRA | Guanidine-pyridine hybrid ligands stabilize copper complexes active in polymerization. | mdpi.com |

| Ruthenium | Pyridine-Quinoline | ATRA | Tailor-made Ru-complex proved to be a highly performing photocatalyst. | |

| Palladium | Substituted Pyridines | Suzuki-Miyaura, Heck | Catalyst precursors provided excellent yields (>90%) for cross-coupling products. | proquest.com |

| Iron | Amino-Pyridine | C-H/C-N Activation | Redox-activity of the pyridine ligand is key to enabling high regioselectivity. | nih.gov |

Controlled Radical Polymerization Processes

Controlled/“living” radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that heavily relies on transition metal catalysts, particularly those based on copper, iron, and ruthenium. proquest.comtandfonline.com Pyridine-based ligands, especially bidentate (e.g., 2,2'-bipyridine) and multidentate amine ligands, are among the most successful classes of ligands for mediating ATRP. mdpi.com

The catalyst's function in ATRP is to establish a dynamic equilibrium between active, propagating radical chains and dormant species (alkyl halides). acs.org The ligand modulates the redox potential and solubility of the copper complex, which is crucial for controlling the polymerization. For example, the use of tridentate (PMDETA) and tetradentate (HMTETA) amine ligands with pyridine moieties leads to faster polymerization rates for styrene (B11656) and methyl acrylate (B77674) compared to bipyridine-based systems. This is attributed to the lower redox potentials of these copper complexes, which results in a higher rate of activation of the dormant halide species. Iron complexes supported by amino-pyridine ligands have also been shown to catalyze ATRP of styrene, with the ligand's electronic properties influencing the catalytic activity. proquest.comtandfonline.com

Table 2: Performance of Pyridine-Type Ligands in ATRP of Styrene

Hydrogen Transfer Reactions

Catalytic transfer hydrogenation is a valuable synthetic method for the reduction of unsaturated functional groups, such as ketones, aldehydes, and imines, using readily available hydrogen donors like isopropanol (B130326) or formic acid. Ruthenium complexes are particularly effective for this transformation, and ligands play a critical role in their activity. Bifunctional metal-ligand complexes, where the ligand can participate directly in the catalytic cycle, are of special interest.

Ruthenium complexes bearing NNN-tridentate ligands that include a 2-hydroxypyridyl fragment—a structural motif related to this compound—have been synthesized and studied for the transfer hydrogenation of ketones. In these systems, the hydroxyl group can be deprotonated to form a ruthenate-alkoxide, which is believed to be a key step in the catalytic cycle, facilitating the hydrogen transfer process. The electronic properties of the ligand framework, influenced by substituents, determine the ligand field strength and, consequently, the catalytic activity. Similarly, iridium complexes with pyridine diimine ligands have been investigated for hydrogenation reactions. The ability of the hydroxymethyl group in a ligand like this compound to participate in such proton/hydride transfer mechanisms makes it a promising component for the design of advanced transfer hydrogenation catalysts.

Water Oxidation Catalysis